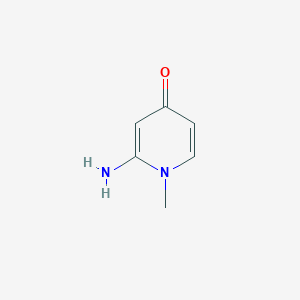

2-Amino-1-methylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-amino-1-methylpyridin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-8-3-2-5(9)4-6(8)7/h2-4H,7H2,1H3 |

InChI Key |

SQBPOFCRPQUJMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Methylpyridin 4 1h One and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-Amino-1-methylpyridin-4(1H)-one reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the C-N bonds of the amino group, the N-methyl bond, and the bonds forming the pyridinone ring itself.

One plausible retrosynthetic pathway begins by disconnecting the N-methyl group, leading to the precursor 2-amino-4-hydroxypyridine . This intermediate can be further disconnected at the C2-amino bond to reveal a 4-hydroxypyridine (B47283) scaffold. The pyridinone ring can then be retrosynthetically opened to acyclic precursors such as dicarbonyl compounds and an ammonia (B1221849) source.

An alternative strategy involves the disconnection of the C4-oxygen bond, suggesting a precursor like 2-amino-4-chloropyridine (B16104) . The chloro group can then be displaced by a hydroxyl or methoxy (B1213986) group, which is subsequently converted to the pyridone. The initial 2-amino-4-chloropyridine can be derived from 4-chloropyridine-2-carboxylic acid derivatives. guidechem.com

A third approach considers the formation of the 2-aminopyridine (B139424) moiety at a later stage. This would involve constructing a 1-methylpyridin-4(1H)-one core first, followed by the introduction of the amino group at the C2 position, for instance, through amination of a suitable precursor.

These retrosynthetic pathways highlight a set of key precursors that are central to the various synthetic strategies for 2-Amino-1-methylpyridin-4(1H)-one.

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor Name | Chemical Structure |

| 2-Amino-4-hydroxypyridine | (Structure not available) |

| 4-Hydroxypyridine | (Structure not available) |

| 2-Amino-4-chloropyridine | (Structure not available) |

| 4-Chloropyridine-2-carboxylic acid | (Structure not available) |

| 1-Methylpyridin-4(1H)-one | (Structure not available) |

| Dicarbonyl compounds (e.g., β-ketoesters) | (Structure not available) |

| Ammonia or ammonia equivalents | (Structure not available) |

Conventional Synthetic Pathways to the 1-Methylpyridin-4(1H)-one Core

Conventional synthetic methods typically involve a stepwise construction of the target molecule. This includes the formation of the pyridinone ring, followed by the introduction and modification of the necessary functional groups.

Ring-Closing Reactions to Form the Pyridinone Ring

The formation of the pyridinone ring is a crucial step and can be achieved through several cyclization strategies. A common method involves the condensation of a 1,3-dicarbonyl compound with an ammonia source. For instance, the reaction of an acetylacetone (B45752) enol ether with ethyl perfluoroalkanoates in the presence of a strong base, followed by acid-catalyzed cyclization, can yield substituted pyranones, which can then be converted to hydroxypyridines upon treatment with ammonia. nih.gov

Another approach starts from furan (B31954) derivatives. For example, ethyl 2-(4-methylfuran) formate (B1220265) can be treated with dimethylformamide, a water removing agent, and formamide, followed by the introduction of ammonia gas and a reflux reaction to yield 2-amino-3-hydroxy-4-methylpyridine. google.com

Post-Cyclization Functionalization for Amino Group Introduction

Once the pyridinone or a suitable pyridine (B92270) precursor is formed, the amino group can be introduced at the C2 position. If the synthesis starts with a pre-functionalized precursor like 2-amino-4-chloropyridine, this step is already accomplished. However, if a 4-hydroxypyridine is the intermediate, amination can be a subsequent step. Direct amination of pyridinones can be challenging, but indirect methods are available. For instance, a nitro group can be introduced and subsequently reduced to an amino group.

A patent describes a process for preparing 4-amino-5-methyl-1H-pyridin-2(1H)-one where 2-chloro-5-methyl-4-nitropyridine-1-oxide is hydrogenated using a platinum catalyst to give 2-chloro-5-methyl-4-pyridinamine. google.com This aminopyridine can then be converted to the corresponding pyridone.

N-Methylation Strategies for the Pyridinone Nitrogen

The final step in many conventional syntheses of 2-Amino-1-methylpyridin-4(1H)-one is the methylation of the pyridinone nitrogen. Various methylating agents can be employed for this transformation. Common reagents include methyl iodide, dimethyl sulfate (B86663), and diazomethane. The choice of reagent and reaction conditions is crucial to ensure selective N-methylation without affecting the amino group. Often, the amino group is protected prior to N-methylation and deprotected afterwards.

A novel and efficient method for N-methylation of amino acids using a dimethyl carbonate (DMC) and acid system has been reported, which could potentially be adapted for the N-methylation of the pyridinone nitrogen in the presence of the amino group. rsc.org Another study details the N-methylation of a pyridine derivative using methyl iodide in the presence of sodium hydride in tetrahydrofuran. nih.gov

Table of Conventional Synthesis Methods and Key Findings:

| Step | Method | Starting Material Example | Reagents and Conditions | Key Findings | Reference(s) |

| Ring Formation | Cyclization of dicarbonyls | Acetylacetone enol ether | 1. Ethyl perfluoroalkanoate, K-t-BuOK; 2. Acid; 3. Aqueous ammonia | Yields substituted 4-hydroxypyridines. | nih.gov |

| Ring Formation | Ring expansion of furans | Ethyl 2-(4-methylfuran) formate | DMF, water removing agent, formamide, NH3, reflux | Provides a route to 2-amino-3-hydroxypyridine (B21099) derivatives. | google.com |

| Amino Group Introduction | Reduction of nitro group | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | H2, Platinum catalyst | Efficient reduction to the corresponding aminopyridine. | google.com |

| N-Methylation | Alkylation | 2-Amino-4-hydroxypyridine (hypothetical) | Methyl iodide, Base (e.g., NaH) | Standard method for N-alkylation. | nih.gov |

| N-Methylation | Green Methylation | 2-Amino-4-hydroxypyridine (hypothetical) | Dimethyl carbonate (DMC), Acid | Potentially selective and environmentally friendly method. | rsc.org |

Novel Synthetic Methodologies for 2-Amino-1-methylpyridin-4(1H)-one

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds. While a specific MCR for the direct synthesis of 2-Amino-1-methylpyridin-4(1H)-one is not extensively documented, the general strategy has been successfully applied to the synthesis of related aminopyridine and pyridone structures.

For instance, a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions has been developed for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com Another study reports a multicomponent hetero-[4+2] cycloaddition/allylboration reaction for accessing nonaromatic heterocycles. nih.gov These examples demonstrate the potential of MCRs to construct complex heterocyclic scaffolds in a single step.

The development of a specific MCR for 2-Amino-1-methylpyridin-4(1H)-one would likely involve the creative combination of precursors that can assemble the pyridinone ring and introduce the amino and methyl groups in a domino or tandem sequence. Potential starting materials for such a reaction could include a β-ketoester, a methylamine (B109427) source, and a cyanoacetamide or a related C2-N synthon.

Transition-Metal Catalyzed Coupling Reactions for Pyridinone Formation

Transition-metal catalysis has become an indispensable tool for the construction of pyridinone scaffolds, offering high efficiency and regioselectivity. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-C and C-N bond formation in the synthesis of pyridinone derivatives. organic-chemistry.orgyoutube.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for synthesizing amino-substituted pyridinones. acs.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orglibretexts.org The catalytic cycle often involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aminopyridine and regenerate the catalyst. libretexts.org For instance, a library of amino-substituted 2-pyridones has been synthesized via a microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy halopyridines, followed by debenzylation. koreascience.kr

Palladium catalysis is also effective for the direct alkenylation of 4-hydroxy-2-pyridones, providing access to functionalized furo[3,2-c]-pyridones and 3-alkenyl-4-hydroxy-2-pyridones. rsc.org Furthermore, palladium-catalyzed reactions of acetylpyridines with methyleneaziridines can produce pyridinylpyrrole derivatives. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical yet still relevant approach for the synthesis of N-aryl and N-heteroaryl compounds. wikipedia.orgorganic-chemistry.org The Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions, sometimes employing catalytic amounts of copper and various ligands. wikipedia.orgnih.gov For example, the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones can be achieved through the microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids. researchgate.netresearchgate.net Copper catalysis has also been utilized in the synthesis of aryl azides and in C-P bond formation. nih.gov

| Catalyst System | Reaction Type | Key Features | Example Application |

|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | High efficiency, broad substrate scope, mild reaction conditions. acs.orglibretexts.org | Synthesis of amino-substituted 2-pyridones. koreascience.kr |

| Palladium | Direct Alkenylation | Direct functionalization of the pyridone core. rsc.org | Synthesis of 3-alkenyl-4-hydroxy-2-pyridones. rsc.org |

| Copper | Ullmann Condensation | Classical method, useful for N-arylation. wikipedia.orgorganic-chemistry.org | Synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.netresearchgate.net |

Advanced Amidation and Amination Techniques

The introduction of amino and amido groups is crucial for the synthesis of 2-amino-1-methylpyridin-4(1H)-one and its analogs. Advanced techniques in amidation and amination have significantly improved the efficiency and scope of these transformations.

Modern Amidation Methods:

Amide bond formation is a fundamental reaction in organic synthesis. youtube.comyoutube.com Recent advancements have focused on developing milder and more efficient catalytic methods. Organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides provides a direct route to 2-amidopyridines. nih.gov This method utilizes a phosphetane (B12648431) catalyst to drive both amide formation and subsequent functionalization in a single step. nih.gov

Direct Amination Strategies:

Direct C-H amination has emerged as a powerful strategy for the synthesis of aminopyridines, avoiding the need for pre-functionalized starting materials. acs.org Rhodium-catalyzed C-H amidation of pyridines has been reported, allowing for the regioselective introduction of an amino group. acs.org The presence of a directing group, such as an oxazoline, can control the regioselectivity of the amination. acs.org

An oxidative amination process has also been developed for the synthesis of pyridones from cyclopentenones. chemrxiv.org This one-pot reaction involves in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org

Stereochemical Control in Synthetic Approaches

The control of stereochemistry is a critical aspect in the synthesis of chiral pyridinone derivatives, particularly for their application in pharmaceuticals.

Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to induce stereoselectivity. For instance, the enantiospecific synthesis of pyridinones can be achieved from amino acids using a gold-catalyzed cyclization strategy, which demonstrates excellent stereocontrol. acs.org

Another approach involves the use of chiral ligands in asymmetric catalysis. researchgate.net Pyridine-oxazoline ligands, for example, have shown significant potential in various asymmetric reactions. researchgate.net The stereoselective synthesis of β-amino acids, which can be precursors to chiral pyridinones, has been achieved using 1,3-oxazinan-6-ones as a scaffold. researchgate.net Furthermore, asymmetric routes to pyridines bearing functionalized 2-alkyl substituents have been developed through the ring-opening of aziridines derived from chiral amino alcohols. nih.gov

| Method | Key Principle | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Enantiospecific synthesis of pyridinones from amino acids. acs.org |

| Chiral Ligands | Use of chiral ligands to induce enantioselectivity in catalytic reactions. researchgate.net | Asymmetric catalysis with pyridine-oxazoline ligands. researchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Diastereoselective synthesis via 4-substituted-1,3-oxazinan-6-ones. researchgate.net |

Green Chemistry Principles in 2-Amino-1-methylpyridin-4(1H)-one Synthesis

The application of green chemistry principles to the synthesis of pyridinones aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste generation.

One key aspect of green chemistry is the use of alternative reaction media. Water, being a non-toxic and non-flammable solvent, is an attractive alternative to volatile organic solvents. rsc.org The Guareschi–Thorpe reaction for the synthesis of hydroxy-cyanopyridines has been successfully performed in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a promoter. rsc.orgresearchgate.net

Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The synthesis of pyridine derivatives through a one-pot, four-component reaction has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov

Furthermore, the development of catalyst-free multicomponent reactions in aqueous media represents a significant step towards ideal green synthesis. rsc.org These methods are often inexpensive, user-friendly, and result in the precipitation of the product from the reaction medium, simplifying the work-up procedure. rsc.org

Advanced Spectroscopic Characterization of 2 Amino 1 Methylpyridin 4 1h One

Nuclear Magnetic Resonance (NMR) SpectroscopySimilarly, a robust NMR characterization is reliant on experimental data. For ¹H NMR, this would include the assignment of chemical shifts (in ppm) for each proton, an analysis of their multiplicity (e.g., singlet, doublet), and the determination of coupling constants (J-values in Hz) which reveal the connectivity of the molecule. For ¹³C NMR, specific chemical shifts for each unique carbon atom in the molecule are required to characterize the carbon skeleton. Without access to peer-reviewed spectral data, any attempt to provide these details would be speculative and not meet the standards of scientific accuracy.

Until research containing the synthesis and detailed spectroscopic characterization of 2-Amino-1-methylpyridin-4(1H)-one is published and made accessible, a thorough and data-rich article on this specific topic cannot be responsibly generated.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels upon the absorption of ultraviolet or visible light.

Electronic Transitions of the 1-Methylpyridin-4(1H)-one Chromophore

The 1-Methylpyridin-4(1H)-one core constitutes the primary chromophore in the molecule. This system is expected to exhibit characteristic π → π* and n → π* electronic transitions. The presence of the amino group at the 2-position, a strong electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-methylpyridin-4(1H)-one, due to the extension of the conjugated system and the involvement of the nitrogen lone pair in resonance.

Solvent Effects on Electronic Spectra

The position and intensity of the absorption bands in the UV-Vis spectrum of 2-Amino-1-methylpyridin-4(1H)-one are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift due to the stabilization of the non-bonding orbitals. Studying the spectral shifts in a range of solvents with varying polarities can help in the assignment of the electronic transitions.

Luminescence Properties and Photophysical Behavior

While many simple pyridinone derivatives are not strongly luminescent, the presence of the amino group and the specific substitution pattern in 2-Amino-1-methylpyridin-4(1H)-one could potentially lead to observable fluorescence or phosphorescence. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may relax to the ground state via radiative pathways. The emission spectrum, quantum yield, and excited-state lifetime would be key parameters to characterize its photophysical behavior. These properties are highly dependent on the nature of the lowest excited state (singlet or triplet) and the efficiency of non-radiative decay processes.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound. For 2-Amino-1-methylpyridin-4(1H)-one, the molecular formula is C₆H₈N₂O. The expected exact mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 124.063663 |

By comparing the experimentally measured mass from an HRMS analysis to this calculated exact mass, the molecular formula of 2-Amino-1-methylpyridin-4(1H)-one can be definitively confirmed. This is a critical step in the characterization of any new chemical substance.

Fragmentation Pathway Analysis for Structural Insights

The structural elucidation of novel compounds heavily relies on advanced analytical techniques, with mass spectrometry being a cornerstone for providing detailed information about a molecule's structure through the analysis of its fragmentation patterns. The study of the fragmentation pathways of 2-Amino-1-methylpyridin-4(1H)-one under mass spectrometric conditions offers profound insights into its chemical architecture, revealing the lability of certain bonds and the stability of the resulting fragment ions. While direct experimental data for this specific molecule is not extensively published, a comprehensive analysis can be constructed based on the well-established principles of mass spectrometry and the fragmentation behavior of analogous heterocyclic compounds, such as pyridin-4-ones and aminopyridine derivatives. researchgate.netoup.com

Upon ionization in a mass spectrometer, typically through electron impact (EI), the 2-Amino-1-methylpyridin-4(1H)-one molecule (with a molecular weight of 124.14 g/mol ) forms a molecular ion (M⁺˙). This high-energy species undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification.

A plausible fragmentation pathway for 2-Amino-1-methylpyridin-4(1H)-one can be proposed, guided by the inherent structural features of the molecule: the pyridin-4(1H)-one core, the amino group at the 2-position, and the methyl group on the nitrogen atom.

Key Fragmentation Steps:

Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for pyridin-4-one and its derivatives is the neutral loss of a carbon monoxide molecule (CO, 28 Da) from the heterocyclic ring. researchgate.net This is a retro-Diels-Alder type reaction, which is a common fragmentation mechanism for cyclic ketones. The resulting fragment would be a five-membered ring containing the amino and methylamino functionalities.

Cleavage of the N-Methyl Group: The bond between the ring nitrogen and the methyl group is susceptible to cleavage. This can result in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a stable ion.

Fission of the Amino Group: The amino group can be lost as a neutral ammonia (B1221849) molecule (NH₃, 17 Da) or an amino radical (•NH₂, 16 Da), depending on the rearrangement processes.

Ring Opening and Subsequent Fragmentations: The pyridinone ring can undergo cleavage, leading to a variety of smaller fragment ions. These pathways are often complex and can involve multiple bond scissions and rearrangements.

Proposed Fragmentation Pathway and Major Fragment Ions:

The table below outlines the proposed major fragment ions resulting from the mass spectrometric analysis of 2-Amino-1-methylpyridin-4(1H)-one, along with their corresponding mass-to-charge ratios (m/z) and plausible structures.

| m/z | Proposed Fragment Ion | Plausible Structure | Formation Pathway |

| 124 | [C₆H₈N₂O]⁺˙ | Molecular Ion | Ionization of the parent molecule. |

| 96 | [C₅H₈N₂]⁺˙ | Ion after CO loss | Loss of a neutral CO molecule from the molecular ion. |

| 109 | [C₅H₅N₂O]⁺ | Ion after •CH₃ loss | Cleavage of the N-CH₃ bond, losing a methyl radical. |

| 81 | [C₄H₅N₂]⁺ | Ion from subsequent fragmentation | Loss of HCN from the [C₅H₈N₂]⁺˙ ion. |

| 69 | [C₄H₅N]⁺˙ | Ion from ring fragmentation | Complex rearrangement and cleavage of the ring structure. |

This table is based on theoretical fragmentation patterns and analogies to related compounds. Actual experimental data may show variations.

The analysis of these fragmentation pathways provides a detailed structural confirmation of 2-Amino-1-methylpyridin-4(1H)-one. The presence of key fragments, such as the one resulting from the loss of CO, is a strong indicator of the pyridin-4(1H)-one core. Similarly, the observation of fragments corresponding to the loss of the methyl and amino groups helps to pinpoint their locations on the heterocyclic ring. This detailed structural information is invaluable for the synthesis and characterization of new chemical entities.

Structural Analysis and Crystallography of 2 Amino 1 Methylpyridin 4 1h One and Its Derivatives

Single Crystal X-ray Diffraction Studies

The molecular geometry of aminopyridinone derivatives is characterized by the planarity of the central pyridinone ring and the orientation of its substituents. In analogous structures, such as salts of 2-amino-4-methylpyridine (B118599), the pyridine (B92270) ring is typically planar. For instance, in the molecular salt 2-amino-4-methylpyridinium 4-hydroxybenzoate (B8730719), the pyridine ring of the cation is essentially flat. researchgate.net The exocyclic amino group and the methyl group lie nearly in the plane of the ring, a common feature for substituted pyridines.

The protonation state can influence the geometry. In the case of 2-amino-4-methylpyridinium cations, the protonation occurs at the pyridine ring nitrogen atom. researchgate.net This leads to specific hydrogen-bonding interactions that stabilize the crystal structure. For 2-Amino-1-methylpyridin-4(1H)-one, which is a neutral molecule, the geometry is expected to be dictated by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the conjugated π-system of the pyridinone ring. The methyl group on the nitrogen atom will influence the local geometry and steric interactions.

Below is a representative table of selected bond lengths and angles for a related compound, 2-amino-4-methylpyridinium 4-hydroxybenzoate, which provides an indication of the expected values for the aminopyridine core of the title compound.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-N1 | 1.345(2) | N1-C1-C2 | 122.9(2) |

| C1-C2 | 1.373(3) | C1-C2-C3 | 119.5(2) |

| C2-C3 | 1.385(3) | C2-C3-N2 | 117.8(2) |

| C3-N2 | 1.351(2) | C3-N2-C4 | 117.5(2) |

| N2-C4 | 1.347(3) | N2-C4-C5 | 123.5(2) |

| C4-C5 | 1.381(3) | C4-C5-C1 | 118.7(2) |

| C5-C1 | 1.380(3) | C5-C1-N1 | 117.9(2) |

Note: The atom numbering in the table is based on the published crystal structure of 2-amino-4-methylpyridinium 4-hydroxybenzoate and may not directly correspond to the IUPAC numbering of 2-Amino-1-methylpyridin-4(1H)-one.

The way molecules pack in a crystal, known as the crystal packing, is determined by a variety of intermolecular interactions. For aminopyridinone derivatives, hydrogen bonding is a dominant force in dictating the supramolecular architecture. nih.gov The amino group (-NH2) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

In the crystal structures of related compounds, such as salts of 2-amino-4-methylpyridine, extensive hydrogen-bonding networks are observed. For example, in 2-amino-4-methylpyridinium 4-hydroxybenzoate, the cation and anion are linked by N-H···O hydrogen bonds, forming distinct ring motifs, specifically an R2²(8) ring. researchgate.net These motifs then propagate through further hydrogen bonding (O-H···O and another N-H···O) to build a three-dimensional network. researchgate.net

For 2-Amino-1-methylpyridin-4(1H)-one, it is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another. These dimers can then be further linked into chains, sheets, or more complex three-dimensional structures through other weak interactions, such as C-H···O contacts.

| Interaction Type | Donor | Acceptor | Common Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (amino group) | O (carbonyl group) | R2²(8) ring (dimer) |

| Hydrogen Bond | C-H (ring or methyl) | O (carbonyl group) | Chain or sheet formation |

| π-π Stacking | Pyridinone ring | Pyridinone ring | Face-to-face or offset stacking |

Conformational polymorphism is the phenomenon where a single compound crystallizes in different crystal structures (polymorphs) due to the presence of different molecular conformations. nih.govsfasu.edu Molecules with flexible torsion angles are more prone to exhibit conformational polymorphism. nih.gov For 2-Amino-1-methylpyridin-4(1H)-one, the primary source of conformational flexibility would be the rotation around the C-NH2 bond and the C-N(CH3) bond, although the latter is part of the ring system and less flexible.

The existence of different conformers can lead to different hydrogen-bonding patterns and packing arrangements, resulting in polymorphs with distinct physical properties, such as melting point, solubility, and stability. sfasu.edu For instance, a slight twist in the amino group could disrupt a planar hydrogen-bonded sheet and favor a more complex three-dimensional network.

While no specific instances of conformational polymorphism have been reported for 2-Amino-1-methylpyridin-4(1H)-one itself, the study of related flexible molecules shows that the energy differences between different conformers are often small, on the order of a few kcal/mol. nih.gov This small energy penalty for adopting a less stable conformation can be compensated for by more favorable intermolecular interactions in the crystal lattice. nih.gov Therefore, it is plausible that under different crystallization conditions (e.g., different solvents, temperatures, or pressures), 2-Amino-1-methylpyridin-4(1H)-one could crystallize into multiple polymorphic forms, each featuring a unique combination of molecular conformation and supramolecular assembly. The study of pseudo-polymorphism (solvates and hydrates) in related pyridyl derivatives also highlights the structural diversity achievable with subtle changes in the crystallization environment. mdpi.com

Electron Density Distribution Analysis

While standard X-ray diffraction reveals the positions of atoms, a more detailed analysis of the diffraction data can provide information about the distribution of electron density within the crystal. This electron density distribution is fundamental to understanding the nature of chemical bonds and intermolecular interactions.

For a molecule like 2-Amino-1-methylpyridin-4(1H)-one, charge density studies would be expected to show a significant polarization of the molecule. The amino group, being an electron-donating group, would increase the electron density on the pyridinone ring, particularly at the ortho and para positions relative to the amino group. Conversely, the carbonyl group is a strong electron-withdrawing group, leading to a region of low electron density on the carbonyl carbon and high electron density (lone pairs) on the oxygen atom. The nitrogen atom of the amino group would also exhibit a lone pair of electrons.

These charge distribution features are critical in determining the electrostatic potential of the molecule, highlighting the regions most likely to engage in electrophilic or nucleophilic interactions. The electrostatic potential map would show negative potential around the carbonyl oxygen and positive potential around the amino hydrogens, consistent with their roles as hydrogen bond acceptors and donors, respectively.

The quantum theory of atoms in molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology. A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms, but a maximum in the other two perpendicular directions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond.

Electron Density at the BCP (ρ_b): The value of ρ_b correlates with the bond order; higher values indicate a stronger bond. For the covalent bonds within the pyridinone ring of 2-Amino-1-methylpyridin-4(1H)-one, ρ_b would be expected to be significant.

Laplacian of the Electron Density at the BCP (∇²ρ_b): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_b < 0) is characteristic of shared-shell interactions, typical of covalent bonds. A positive value (∇²ρ_b > 0) is indicative of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions.

For 2-Amino-1-methylpyridin-4(1H)-one, BCP analysis would allow for a quantitative description of not only the covalent bonds within the molecule but also the hydrogen bonds that define its supramolecular architecture. For the N-H···O hydrogen bonds, one would expect to find a bond path and a corresponding BCP between the hydrogen and oxygen atoms. The ρ_b value for this interaction would be relatively low, and the ∇²ρ_b value would be positive, confirming its closed-shell nature. This analysis can provide a more profound understanding of the strength and nature of the intermolecular forces governing the crystal packing.

Comparison of Solid-State and Gas-Phase Structures

A direct comparison of the solid-state and gas-phase structures of 2-Amino-1-methylpyridin-4(1H)-one is currently precluded by the absence of its published crystal structure. However, based on the analysis of analogous molecules, certain differences can be anticipated.

In the solid state, intermolecular forces, particularly hydrogen bonding, are expected to play a dominant role in shaping the molecular conformation and packing. The amino group and the carbonyl group are both potent hydrogen bond donors and acceptors, respectively. This would likely lead to the formation of an extensive network of hydrogen bonds within the crystal lattice. These interactions can cause measurable deviations in bond lengths and angles compared to the isolated molecule in the gas phase.

For example, the C=O bond might be slightly longer in the solid state due to its involvement as a hydrogen bond acceptor. Conversely, the C-N bonds within the pyridinone ring could exhibit more double-bond character, appearing shorter, as a result of electron delocalization enhanced by the intermolecular interactions. The planarity of the pyridinone ring is likely to be maintained in both phases, but slight puckering or deviations from planarity could be induced by the crystal packing forces.

The orientation of the N-methyl group and the conformation of the exocyclic amino group are also points of interest. In the gas phase, the molecule would adopt its lowest energy conformation, free from the constraints of a crystal lattice. In the solid state, steric hindrance and the optimization of hydrogen bonding networks might lead to a different rotational position of the methyl group and a different degree of pyramidalization at the amino nitrogen.

Table of Expected Structural Parameter Differences:

| Structural Parameter | Expected in Solid-State (Crystal) | Expected in Gas-Phase (Calculated) | Rationale for Difference |

| Bond Lengths | |||

| C=O | Longer | Shorter | Intermolecular hydrogen bonding weakens the double bond. |

| Ring C-N | Shorter | Longer | Increased electron delocalization due to crystal packing. |

| C-NH2 | Shorter | Longer | Influence of hydrogen bonding on the amino group. |

| Bond Angles | |||

| Ring Angles | May show slight deviations | Idealized geometry | Strain induced by crystal packing. |

| H-N-H (Amino) | May be smaller | Larger | Pyramidalization of the amino group due to H-bonding. |

| Torsion Angles | |||

| Ring Torsion Angles | Close to 0° (planar) | Close to 0° (planar) | Inherent planarity of the pyridinone system. |

| C-C-N-H (Amino) | Dependent on H-bonding network | Reflects lowest energy conformation | Crystal forces dictating the orientation of the amino group. |

It must be reiterated that the above table represents expected trends based on the behavior of similar compounds. A definitive and accurate comparison requires the experimental determination of the crystal structure of 2-Amino-1-methylpyridin-4(1H)-one.

Computational and Theoretical Studies on 2 Amino 1 Methylpyridin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecular system. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient approaches like Density Functional Theory (DFT).

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms—the structure corresponding to a minimum on the potential energy surface. nih.gov This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the net force approaches zero and the total energy is minimized.

Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed in these calculations as they provide a good balance between accuracy and computational cost for organic molecules. scispace.com The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Illustrative Optimized Geometry Parameters for 2-Amino-1-methylpyridin-4(1H)-one

Note: The following data is illustrative, based on typical values for similar pyridine (B92270) derivatives, as specific published DFT optimization data for 2-Amino-1-methylpyridin-4(1H)-one is not available. The atom numbering corresponds to a standard representation of the molecule.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-C2 | 1.38 |

| C2-N(amino) | 1.36 | |

| C3-C4 | 1.37 | |

| C4=O | 1.25 | |

| C5-C6 | 1.35 | |

| N1-C(methyl) | 1.47 | |

| Bond Angle | C6-N1-C2 | 121.0 |

| N1-C2-N(amino) | 118.5 | |

| C3-C4-C5 | 119.0 | |

| C2-N1-C(methyl) | 119.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation—the way electrons interact and avoid each other.

To improve upon HF, post-Hartree-Fock methods have been developed. Among these, Møller–Plesset perturbation theory, particularly at the second order (MP2), is a popular choice. MP2 calculations offer a more accurate description of electron correlation, which is crucial for determining precise interaction energies and molecular properties. researchgate.net While more computationally demanding than DFT, MP2 is often used as a benchmark or for systems where DFT may not perform adequately. researchgate.netrsc.org

Both DFT and ab initio calculations require the use of a "basis set"—a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set is a critical compromise between accuracy and computational efficiency. umich.edu

Larger basis sets provide more flexibility for describing the distribution of electrons, leading to more accurate results, but at a significantly higher computational cost. mit.edu Common basis sets include:

Pople Basis Sets : Such as 6-31G(d,p) and 6-311++G(d,p), which are split-valence sets that offer a good balance for many organic molecules. The symbols denote specific features: (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, while ++ adds diffuse functions to both, which are important for describing anions or weak interactions. wikipedia.org

Dunning's Correlation-Consistent Basis Sets : Such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple-Zeta), which are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. wikipedia.org

The computational cost scales rapidly with the number of basis functions. Therefore, selecting an appropriate basis set is essential for obtaining reliable results within a reasonable timeframe. umich.edu

Illustrative Impact of Basis Set on Computational Time

Note: The following data is a hypothetical representation of how computational time might scale for a molecule like 2-Amino-1-methylpyridin-4(1H)-one.

| Basis Set | Number of Basis Functions (Approx.) | Relative Computational Time | Typical Use Case |

|---|---|---|---|

| STO-3G | ~50 | 1x | Initial, low-level geometry checks |

| 6-31G(d) | ~100 | 5x - 10x | Standard geometry optimizations |

| 6-311++G(d,p) | ~150 | 20x - 40x | High-accuracy energies and properties |

| cc-pVTZ | ~250 | >100x | Benchmarking and high-level calculations |

Electronic Structure Analysis

Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile).

LUMO : Represents the lowest-energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Illustrative Frontier Orbital Energies for 2-Amino-1-methylpyridin-4(1H)-one

Note: The following values are representative examples based on studies of similar aminopyridine compounds and are presented for illustrative purposes.

| Parameter | Energy (eV) | Chemical Implication |

|---|---|---|

| HOMO Energy | -6.10 | Region of electron-donating capability |

| LUMO Energy | -1.25 | Region of electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.85 | Indicates moderate chemical stability |

While molecular orbitals are often delocalized over the entire molecule, the Natural Bond Orbital (NBO) analysis method transforms them into a localized picture that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de NBO analysis is highly valued for providing a chemically intuitive description of the electron density.

A key output of NBO analysis is the calculation of natural atomic charges. This method partitions the electron density among the atoms in a way that is generally considered more robust and less dependent on the basis set choice compared to other methods like Mulliken population analysis. stackexchange.com The calculated charges reveal the electrostatic landscape of the molecule, identifying electron-rich and electron-deficient sites, which are critical for predicting intermolecular interactions and sites of reactivity. researchgate.net

Illustrative NBO Atomic Charges for 2-Amino-1-methylpyridin-4(1H)-one

Note: The following charge distribution is a hypothetical example based on the known electronegativities and resonance effects within the molecule's functional groups.

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| N1 (ring) | -0.50 |

| N (amino) | -0.85 |

| C2 | +0.40 |

| C4 | +0.60 |

| C (methyl) | -0.55 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable computational tool used to visualize the charge distribution of a molecule. researchgate.netmdpi.com This mapping allows for the prediction of how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com

For 2-Amino-1-methylpyridin-4(1H)-one, the EPS map would be generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This visualization is typically color-coded, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow areas signify intermediate electrostatic potentials. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net These computational methods can determine the frequencies and intensities of the vibrational modes of 2-Amino-1-methylpyridin-4(1H)-one. By performing these calculations, a theoretical spectrum can be generated that aids in the interpretation of experimental spectroscopic data.

For 2-Amino-1-methylpyridin-4(1H)-one, the calculated vibrational frequencies would correspond to specific molecular motions, such as the stretching and bending of bonds. Key vibrational modes would include the N-H stretching of the amino group, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbonyl group would present a strong absorption band, predicted to be around 1650-1700 cm⁻¹. Additionally, C-N and C-C stretching vibrations within the pyridine ring, as well as the bending modes of the methyl and amino groups, would also be calculated. mdpi.comacs.org It is common practice to apply a scaling factor to the calculated frequencies to better align them with experimental values, accounting for anharmonicity and other computational approximations. mdpi.com

Table 1: Predicted Vibrational Frequencies for 2-Amino-1-methylpyridin-4(1H)-one

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch | 1650 - 1700 |

| C=C and C=N Stretch (Ring) | 1400 - 1600 |

| N-H Bend | 1550 - 1650 |

Note: These are predicted ranges based on typical values for similar functional groups and may vary based on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-Amino-1-methylpyridin-4(1H)-one, providing valuable information for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. researchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For instance, the protons of the amino group would likely appear as a broad singlet. The methyl group protons would also produce a singlet, while the protons on the pyridine ring would exhibit signals in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and carbonyl groups.

Similarly, the ¹³C NMR spectrum would be predicted, showing signals for each unique carbon atom in the molecule. The carbonyl carbon would be expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would have shifts in the aromatic region, and the methyl carbon would appear at a much lower chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-1-methylpyridin-4(1H)-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 4.0 - 6.0 | - |

| C-H (Ring) | 6.0 - 8.0 | 100 - 150 |

| N-CH₃ | 3.0 - 4.0 | 30 - 40 |

| C=O | - | 160 - 180 |

| C-NH₂ (Ring) | - | 140 - 160 |

Note: These are estimated chemical shift ranges and can be influenced by the solvent and the specific computational methodology.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. scirp.orgmdpi.com This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 2-Amino-1-methylpyridin-4(1H)-one, TD-DFT calculations would identify the electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of electrons from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). The presence of the conjugated pyridinone system and the amino group would likely result in π → π* and n → π* transitions. The calculated absorption spectrum would provide insights into the electronic structure of the molecule and can be compared with experimental data for validation. scirp.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.comfu-berlin.de These simulations can provide valuable information about the conformational flexibility and rotational barriers of 2-Amino-1-methylpyridin-4(1H)-one.

The primary sources of conformational flexibility in this molecule would be the rotation around the C-N bond of the amino group and the C-N bond of the N-methyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

The rotation of the amino group may be somewhat restricted due to potential hydrogen bonding interactions and steric hindrance. The barrier to rotation around the C-N bond can be calculated, providing a measure of the rigidity of this group. Similarly, the rotation of the methyl group attached to the nitrogen atom would have a specific rotational barrier. Understanding these dynamic properties is crucial for comprehending how the molecule might interact with biological targets or other molecules in its environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Solvent Effects and Solvation Dynamics

The interaction between a solute and a solvent can significantly alter the solute's properties. For 2-Amino-1-methylpyridin-4(1H)-one, the polarity of the solvent would be expected to play a critical role due to the presence of the polar carbonyl (C=O) group and the hydrogen-bonding capable amino (NH2) group.

In the absence of specific studies, a general theoretical approach to understanding solvent effects on this molecule would involve:

Explicit Solvation Models: Molecular dynamics (MD) simulations would place the 2-Amino-1-methylpyridin-4(1H)-one molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), dimethyl sulfoxide). These simulations could track the movement and interactions of each atom over time, providing a dynamic picture of solvation. Key analyses would include the radial distribution functions to understand the structure of the solvent shells around the amino and carbonyl groups.

Without published data, it is not possible to provide specific values or detailed findings on the solvation dynamics of this compound.

Interactions in Solution-Phase Systems

In solution, 2-Amino-1-methylpyridin-4(1H)-one is capable of engaging in several types of intermolecular interactions that would dictate its behavior. The primary interactions would be hydrogen bonds, given the presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and the amino nitrogen).

A computational investigation into these interactions would typically involve:

Dimerization and Aggregation Studies: Quantum chemical calculations could be performed on dimers or small clusters of 2-Amino-1-methylpyridin-4(1H)-one, both in the gas phase and with a solvation model. These calculations would determine the preferred geometries and interaction energies for self-association, likely through hydrogen bonding between the amino group of one molecule and the carbonyl group of another.

Hydrogen Bonding with Protic Solvents: In protic solvents like water or ethanol, strong hydrogen bonds would form between the solvent molecules and the solute. MD simulations would be the ideal tool to characterize the strength, lifetime, and geometry of these specific solute-solvent hydrogen bonds.

While these are the established theoretical methods for investigating such interactions, the scientific community has not yet published specific research applying them to 2-Amino-1-methylpyridin-4(1H)-one. Therefore, no detailed research findings or data tables on its specific interactions in solution-phase systems can be presented.

Tautomerism Studies in 2 Amino 1 Methylpyridin 4 1h One Systems

Identification of Possible Tautomeric Forms (Amino-Keto vs. Imino-Enol)

The structure of 2-Amino-1-methylpyridin-4(1H)-one allows for the existence of two primary tautomeric forms: the amino-keto form and the imino-enol form. These arise from the migration of a proton between the exocyclic amino group and the ring nitrogen or the carbonyl oxygen.

Amino-Keto Form: This tautomer, formally named 2-Amino-1-methylpyridin-4(1H)-one, is characterized by an exocyclic amino (-NH2) group at the 2-position and a carbonyl (C=O) group at the 4-position of the pyridinone ring. The nitrogen at position 1 is methylated. This form is often the more stable in many related heterocyclic systems.

Imino-Enol Form: This tautomer, named 2-Imino-1-methyl-1,2-dihydropyridin-4-ol, results from a proton transfer from the amino group to the carbonyl oxygen. This creates an exocyclic imino (=NH) group and an enolic hydroxyl (-OH) group. A further tautomeric possibility exists where the proton from the amino group transfers to the ring nitrogen, but this is generally considered less favorable.

The equilibrium between these two forms is a dynamic process influenced by factors such as the solvent, temperature, and the intrinsic stability of each tautomer.

Relative Stability of Tautomers: Experimental and Computational Determination

Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are invaluable for identifying and quantifying tautomeric forms in solution and the solid state. For analogous compounds like 2-amino-5,6-dimethylpyrimidin-4-one, IR spectra have suggested the presence of minor tautomeric forms even in the crystalline state, where one form typically predominates. Current time information in Bangalore, IN.nih.govnih.gov For instance, the presence of both C=O and O-H stretching frequencies can indicate a keto-enol equilibrium. Similarly, distinct NMR signals for the protons and carbons of each tautomer can allow for their individual characterization and the determination of their relative populations, provided the rate of interconversion is slow on the NMR timescale.

Computational studies on analogous 2-aminopyridines have shown that the amino tautomer is generally more stable than the imino form in the gas phase. nih.gov This preference is often attributed to the greater resonance stabilization of the aromatic ring in the amino form. The introduction of a polar solvent can influence the tautomeric equilibrium. Solvents capable of hydrogen bonding can stabilize one tautomer over the other. For instance, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in polar aprotic solvents, while the enol form was more prevalent in non-polar solvents. nih.gov It is reasonable to infer a similar solvent-dependent behavior for 2-Amino-1-methylpyridin-4(1H)-one.

Quantum chemical calculations are a powerful tool for estimating the relative stabilities of tautomers. For 2-amino-4-methylpyridine (B118599), a close analog, density functional theory (DFT) calculations have shown the canonical amino form to be significantly more stable than its imino tautomer. nih.gov The calculated energy difference is substantial, indicating a strong preference for the amino tautomer.

Below is a hypothetical data table, based on findings for analogous compounds, illustrating the likely relative energies of the tautomers of 2-Amino-1-methylpyridin-4(1H)-one in the gas phase.

| Tautomer | Form | Relative Energy (kcal/mol) |

| 2-Amino-1-methylpyridin-4(1H)-one | Amino-Keto | 0.00 |

| 2-Imino-1-methyl-1,2-dihydropyridin-4-ol | Imino-Enol | > 10.0 |

| Note: This data is illustrative and based on trends observed in similar molecules. Actual values would require specific computational studies. |

Mechanism and Kinetics of Tautomeric Interconversion

The interconversion between the amino-keto and imino-enol tautomers involves the transfer of a proton. This process can occur through various mechanisms, including intramolecular proton transfer or solvent-assisted proton shuttling.

Computational studies can model the transition state of the proton transfer reaction, providing insights into the energy barrier of the interconversion. For 2-amino-4-methylpyridine, the calculated barrier for the hydrogen proton transfer from the amino group to the ring nitrogen is significant, suggesting that the interconversion is a high-energy process in the absence of a catalyst. nih.gov A similar high-energy barrier would be expected for the intramolecular proton transfer in 2-Amino-1-methylpyridin-4(1H)-one.

The transition state would likely involve a strained four- or five-membered ring structure as the proton is transferred. The energy of this transition state dictates the kinetic stability of the individual tautomers. A high activation energy implies that the tautomers can coexist as a mixture at room temperature with a slow rate of interconversion.

The following table presents hypothetical activation energies for the tautomeric interconversion, extrapolated from related systems.

| Reaction | Activation Energy (kcal/mol) |

| Amino-Keto to Imino-Enol (Intramolecular) | ~ 40-50 |

| Imino-Enol to Amino-Keto (Intramolecular) | < 40 |

| Note: These values are estimations based on analogous systems and serve to illustrate the expected kinetic landscape. |

Energy Barriers and Activation Energies

Computational investigations on the tautomerism of 4-pyridones have revealed that the tautomerization to the corresponding 4-hydroxypyridine (B47283) form is driven by a gain in aromaticity. nih.gov The energy barrier for this process is influenced by several factors, including the intrinsic stability of the tautomers and the mechanism of proton transfer. For instance, in the gas phase, the 4-hydroxypyridine (lactim) form is often favored, while in polar solvents, the 4-pyridone (lactam) form tends to be more stable. nih.gov

The activation energy for the proton transfer can be significant. For example, quantum free energy profiles for proton transfer in similar heterocyclic systems have shown classical free energy barriers ranging from approximately 25 to 275 kJ/mol. nih.gov These barriers can be substantially lowered by nuclear quantum effects, such as tunneling, especially for the transfer of a light particle like a proton. nih.gov

The energy profile of proton transfer is a critical determinant of the tautomerization rate. A hypothetical energy profile illustrates the transition state that must be reached for the interconversion to occur. researchgate.net The height of this barrier dictates whether the tautomers can be isolated as distinct species at a given temperature or if they exist in a rapid equilibrium.

Photoinduced Tautomerism Pathways

Beyond thermally driven tautomerization, the absorption of light can provide an alternative pathway for tautomer interconversion, known as photoinduced tautomerism. This process often proceeds through an excited state with different electronic and geometric properties compared to the ground state.

Studies on structurally related compounds, such as 2-aminopyrimidine (B69317) and its methyl derivatives, have demonstrated that photoinduced amino-imino tautomerization can occur. nih.gov Upon excitation, a double proton transfer reaction can take place, leading to the formation of an imino tautomer, which then emits fluorescence. nih.gov The efficiency of this process can be influenced by the number and position of methyl groups on the pyrimidine (B1678525) ring. nih.gov

The mechanism of photoinduced tautomerism can involve the vibrational relaxation from an electronically excited state back to the ground state potential energy surface at a different geometry, corresponding to the less stable tautomer. This has been observed in studies of 2-amino-5-methylpyridine, where UV irradiation leads to the formation of the imino tautomer, which can then be reverted to the amino form by irradiation with longer wavelength light. nih.gov Such processes highlight the potential for light to be used as a switch to control the tautomeric equilibrium in these systems.

Influence of Substituents and Solvent Environment on Tautomerism

The position of the tautomeric equilibrium in 2-Amino-1-methylpyridin-4(1H)-one systems is not fixed and can be significantly influenced by both the presence of other substituents on the pyridine (B92270) ring and the nature of the surrounding solvent.

Substituent Effects:

The electronic properties of substituents can modulate the relative stabilities of the tautomers. A computational study on 2- and 4-pyridones demonstrated that the position of the tautomeric equilibrium can be altered by substituents with varying inductive and resonance effects, such as -NH2 and -NO2. nih.gov For instance, the introduction of an amino group can influence the electron distribution within the ring and affect the stability of the different tautomeric forms. nih.govnih.gov In a study on adenine, a related heterocyclic system, it was found that substitution at different positions can alter tautomeric preferences. nih.gov

The effect of a methyl group, such as the one at the N1 position in 2-Amino-1-methylpyridin-4(1H)-one, can also play a role. Methyl groups can exert inductive effects and influence the folding and conformation of molecules, which in turn can modulate tautomerization equilibria. nih.gov

Solvent Effects:

The solvent environment plays a crucial role in determining the predominant tautomeric form. The relative stability of tautomers can change dramatically with the polarity of the solvent. nih.govmdpi.com Generally, polar solvents tend to favor the more polar tautomer. For 4-pyridone systems, an increase in medium polarity typically leads to a higher population of the lactam (keto) form. nih.gov This is because the charge-separated resonance structures of the keto form are better stabilized by polar solvent molecules.

In a study on nitropurine tautomers, it was shown that solvent effects can be substantial enough to change tautomeric preferences. mdpi.com The stability of individual tautomers can be affected to different extents by the solvent, leading to a shift in the equilibrium. mdpi.com Computational models, such as the polarizable continuum model (PCM), are often used to predict the influence of solvents on tautomeric equilibria. researchgate.netresearchgate.net

The table below summarizes the general influence of substituents and solvent polarity on the tautomeric equilibrium in related pyridin-4-one and aminopurine systems, providing a predictive framework for the behavior of 2-Amino-1-methylpyridin-4(1H)-one.

| Factor | Influence on Tautomeric Equilibrium | Relevant Findings from Analogous Systems |

| Substituents | Electron-donating groups (e.g., -NH2) can stabilize different tautomers depending on their position. | In 4-pyridones, an NH2 group influences the equilibrium through resonance and inductive effects. nih.gov In adenine, C8 substitution with NH2 can lead to slight energy differences between tautomers in polar solvents. nih.gov |

| Electron-withdrawing groups (e.g., -NO2) can also shift the equilibrium. | In 4-pyridones, NO2 groups affect the equilibrium through inductive and resonance effects, as well as hydrogen bonding. nih.gov | |

| Alkyl groups (e.g., -CH3) can have steric and inductive effects. | The methyl group on threonine can modulate tautomerization through inductive effects. nih.gov | |

| Solvent Polarity | Increasing solvent polarity generally favors the more polar tautomer. | In 4-pyridones, increasing medium polarity increases the population of the lactam (keto) form. nih.gov |

| Polar solvents can stabilize charge separation in zwitterionic forms. | In nitropurines, solvation enhances the effects of polar substituents on tautomer stability. mdpi.com | |

| Non-polar solvents may favor less polar tautomers. | In aminopurine derivatives, the relative energies of tautomers are sensitive to the solvent environment. nih.gov |

Reactivity and Reaction Mechanisms of 2 Amino 1 Methylpyridin 4 1h One

Electrophilic Aromatic Substitution Reactions

The 2-Amino-1-methylpyridin-4(1H)-one ring system is electronically analogous to other 4-pyridones, which are considered aromatic compounds. The degree of aromaticity and the subsequent reactivity in electrophilic aromatic substitution are influenced by the contribution of the pyridinium (B92312) resonance structure. For 4(1H)-pyridones, the ring is sufficiently activated to undergo electrophilic attack. Studies on parent 4-pyridone systems demonstrate that electrophilic substitution reactions, such as nitration and halogenation, occur with high regioselectivity. The substitution is directed preferentially to the C-3 and C-5 positions, which are ortho to the carbonyl group and meta to the ring nitrogen. Specifically, research has shown that reactions like halogenation and nitration on 4(1H)-pyridones selectively yield the C-3 substituted product nih.gov. Kinetic studies on the nitration of 4-pyridone have confirmed that the reaction proceeds on the free base species at moderate acidity, further underscoring the reactivity of the pyridone ring toward electrophiles rsc.org. The presence of the activating amino group at the C-2 position in 2-Amino-1-methylpyridin-4(1H)-one is expected to further enhance the rate of substitution at the C-3 and C-5 positions.

Nucleophilic Reactions at the Carbonyl and Amino Centers

The chemical structure of 2-Amino-1-methylpyridin-4(1H)-one features two primary sites for nucleophilic reactions: the exocyclic amino group and the carbonyl carbon.

Reactions at the Amino Group: The exocyclic amino group at the C-2 position is a potent nucleophile. It readily participates in reactions typical of primary aromatic amines. Research on the acylation of various aminopyridines has shown that the exocyclic amino group can be chemoselectively acylated, for instance, by reacting with anhydrides to form the corresponding amido acids researchgate.net. This high reactivity of the amino group allows for its derivatization without affecting the pyridinone core under controlled conditions.

Reactions at the Carbonyl Group: The carbonyl carbon at the C-4 position is an electrophilic center and is susceptible to nucleophilic attack saskoer.calibretexts.orgmasterorganicchemistry.com. While the electron-donating character of the amino group can somewhat temper its electrophilicity, the inherent polarity of the C=O bond allows for additions. In the parent 4(1H)-pyridone system, the carbonyl group can undergo nucleophilic substitution when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), leading to the formation of 4-chloropyridine (B1293800) derivatives nih.gov. This transformation highlights the electrophilic nature of the carbonyl carbon and its ability to react with strong nucleophiles, a reactivity pattern that is expected to be preserved in 2-Amino-1-methylpyridin-4(1H)-one.

Rearrangement Reactions Involving the Pyridinone Core

The structural arrangement of endocyclic and exocyclic nitrogen atoms in 2-Amino-1-methylpyridin-4(1H)-one makes it a candidate for rearrangement reactions, most notably the Dimroth rearrangement. This acid- or base-catalyzed reaction is common in nitrogen-containing heterocycles and involves the interchange of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence wikipedia.orgnih.gov. Studies on analogous pyrimidine (B1678525) nucleosides have detailed this type of rearrangement, where an N-acylamino derivative first cyclizes and then rearranges in a basic medium psu.edu. The mechanism typically involves nucleophilic addition to the ring, followed by ring scission, rotation, and subsequent recyclization nih.govnih.govucl.ac.uk. The presence of electron-withdrawing groups can facilitate this process nih.gov.

Other types of rearrangements have been observed in related heterocyclic systems. For example, substituted pyrimidin-4-ones have been found to undergo novel rearrangements under the conditions of the Vilsmeier-Haack reaction researchgate.netscispace.comepa.gov. Additionally, a 1,4-acyl migratory rearrangement has been computationally and experimentally demonstrated in the formation of N-substituted 2-pyridones from pyridinium ylides, suggesting the potential for skeletal reorganization in pyridone derivatives under specific catalytic conditions colab.ws.

Ring-Opening and Ring-Closure Transformations

The pyridinone ring can be both constructed via cyclization reactions and dismantled through ring-opening transformations.

Ring-Closure Synthesis: The synthesis of the pyridone core often involves a ring-closure step. A patented method for producing the related 4-amino-5-methyl-1H-pyridin-2(1H)-one involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) within an autoclave at elevated temperatures google.com. This transformation represents the formation of the pyridone ring from a substituted pyridine (B92270) precursor. Other methods for accessing pyridone rings include the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) nih.gov.

Ring-Opening Reactions: The pyridinone ring, while generally stable, can undergo cleavage under certain conditions. For instance, the acid-catalyzed ring-opening of related complex heterocycles like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones can lead to the formation of functionalized pyridones nih.gov. The hydrolysis of the amide bond within the pyridinone ring under harsh acidic or basic conditions is a potential, though often challenging, ring-opening pathway. The Dimroth rearrangement, discussed previously, is itself a prime example of a reversible ring-opening and ring-closure transformation nih.govnih.gov.

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for probing the intricate details of reaction mechanisms involving 2-Amino-1-methylpyridin-4(1H)-one.

Reaction Coordinate Mapping and Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, providing a quantitative measure of the reaction's feasibility. For nucleophilic aromatic substitution reactions, which are conceptually related to electrophilic substitution on the pyridone ring, transition state analysis has been used to elucidate the mechanism. For example, studies on adenosine (B11128) deaminase, which catalyzes a nucleophilic aromatic substitution, have computationally characterized the SNAr transition states, revealing details about bond formation and protonation states nih.gov. DFT calculations have been successfully applied to map the pathways and locate the transition states for the configurational inversion of complex aromatic systems, demonstrating the accuracy of these methods in predicting activation energies researchgate.net. Similar approaches can be applied to model the electrophilic attack on the 2-Amino-1-methylpyridin-4(1H)-one ring, mapping the reaction coordinate and calculating the energy barriers for substitution at the C-3 and C-5 positions.

Understanding Regioselectivity and Stereoselectivity

Computational chemistry is instrumental in explaining and predicting the regioselectivity observed in chemical reactions. By calculating the energies of different possible transition states, one can determine the most likely reaction pathway. For 2-Amino-1-methylpyridin-4(1H)-one, DFT calculations can rationalize the observed preference for electrophilic attack at the C-3/C-5 positions by comparing the stability of the corresponding sigma-complex intermediates. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and calculated atomic charges can all provide insight into the most reactive sites arkat-usa.orgnih.gov.

The table below presents data from a DFT study on related amino-heterocyclic compounds, illustrating the type of quantum chemical parameters that can be calculated to predict reactivity.

| Parameter | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. |

| Mulliken Atomic Charge on N (amino) | -0.45 | A negative charge suggests this atom is a likely site for protonation or reaction with electrophiles. |

| Mulliken Atomic Charge on C-3 | -0.21 | A more negative charge compared to other ring carbons indicates a preferred site for electrophilic attack. |

| Mulliken Atomic Charge on C-4 (carbonyl) | +0.38 | A positive charge indicates this atom is an electrophilic center, susceptible to nucleophilic attack. |

| This is an illustrative data table based on general principles and findings for similar molecules arkat-usa.orgnih.gov; it is not from a specific study on 2-Amino-1-methylpyridin-4(1H)-one. |

These computational models allow for a deep, quantitative understanding of the electronic factors that govern the reaction outcomes, providing predictive power that complements experimental findings.

Coordination Chemistry of 2 Amino 1 Methylpyridin 4 1h One As a Ligand

Ligand Design Principles and Donor Sites

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 2-Amino-1-methylpyridin-4(1H)-one possesses several key features that make it an intriguing ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition metal complexes of ligands similar to 2-Amino-1-methylpyridin-4(1H)-one have been synthesized and characterized. For instance, copper(II) complexes with 2-amino-4-methylpyridine (B118599) have been prepared by reacting copper(II) chloride dihydrate with the ligand in an aqueous medium. acs.orgnih.gov Similarly, silver(I) and copper(II) complexes of 2-amino-3-methylpyridine (B33374) have been synthesized using silver nitrate (B79036) and copper(II) acetate, respectively. mdpi.com

The characterization of these complexes typically involves:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=O) upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. For example, a broad d-d transition band around 730 nm in a copper(II) complex suggests a square planar or distorted octahedral geometry. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. A magnetic moment of 1.85 B.M. for a Cu(II) complex is indicative of a paramagnetic species with one unpaired electron. researchgate.net

A representative synthesis of a Cu(II) complex with a related aminopyridine ligand is the preparation of Tetrakis(2-amino-3-methylpyridine)copper(II) sulfate (B86663) tetrahydrate, synthesized by reacting a 1:6 metal to ligand molar ratio in methanol (B129727). researchgate.net

| Complex | Metal Ion | Ligand | Key Characterization Findings | Reference |